molecular formula C9H13BrN2O2S B6221841 N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide CAS No. 2758005-54-6

N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide

Cat. No. B6221841
CAS RN: 2758005-54-6
M. Wt: 293.2
InChI Key:
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Description

N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide (NBTBC) is an organic compound that can be used in various applications in the laboratory, such as synthesis and scientific research. This compound has several unique properties, including its ability to form strong covalent bonds with other molecules, its low toxicity, and its high solubility in organic solvents.

Scientific Research Applications

N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide has been used in a variety of scientific research applications, including in the synthesis of other organic compounds, in the study of enzyme inhibition, and as a catalyst for organic reactions. In addition, N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide has been used as a fluorescent probe for the detection of proteins, as a fluorescent tag for DNA sequencing, and as a reagent for the detection of metal ions.

Mechanism of Action

N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide is able to form strong covalent bonds with other molecules, which is why it is useful in the synthesis of other organic compounds. These bonds are formed through the reaction of the hydrazide group with functional groups on other molecules, which then form stable covalent bonds. In addition, N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide has been shown to act as an inhibitor of enzymes, as it can bind to the active sites of enzymes and prevent them from catalyzing reactions.
Biochemical and Physiological Effects
N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide has been shown to have low toxicity in laboratory tests, and it is not known to be harmful to humans or animals. However, it has been shown to have some biochemical and physiological effects on cells, including the inhibition of certain enzymes, the binding of metal ions, and the fluorescence of proteins.

Advantages and Limitations for Lab Experiments

N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide has several advantages for laboratory experiments, including its low toxicity, its high solubility in organic solvents, and its ability to form strong covalent bonds with other molecules. However, it also has some limitations, including its limited availability and its relatively high cost.

Future Directions

N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide has many potential future directions, including its use in the synthesis of new organic compounds, its use as a fluorescent probe for the detection of proteins and DNA, its use as an enzyme inhibitor, and its use as a reagent for the detection of metal ions. In addition, N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide may be used in the development of new drugs and therapeutics, as well as in the development of new materials and technologies.

Synthesis Methods

N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide can be synthesized by a two-step process. The first step involves the reaction of 4-bromothiophen-2-yl bromide with tert-butyl isocyanate in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields a tert-butyl isocyanate-substituted thiophenol, which is then reacted with hydrazine in the presence of a base to form N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide. This reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide involves the reaction of 4-bromothiophene-2-carboxylic acid with tert-butyl hydroxylamine to form the corresponding carboxylic acid hydrazide. The hydrazide is then reacted with tert-butyl bromoacetate to form the tert-butoxy carbonyl derivative, which is subsequently reacted with hydrazine hydrate to form the final product.", "Starting Materials": [ "4-bromothiophene-2-carboxylic acid", "tert-butyl hydroxylamine", "tert-butyl bromoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 4-bromothiophene-2-carboxylic acid is reacted with tert-butyl hydroxylamine in the presence of a coupling agent such as EDCI or DCC to form the corresponding carboxylic acid hydrazide.", "Step 2: The carboxylic acid hydrazide is then reacted with tert-butyl bromoacetate in the presence of a base such as triethylamine to form the tert-butoxy carbonyl derivative.", "Step 3: The tert-butoxy carbonyl derivative is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide." ] }

CAS RN

2758005-54-6

Molecular Formula

C9H13BrN2O2S

Molecular Weight

293.2

Purity

95

Origin of Product

United States

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